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Compound of Interest

Compound Name: 2,6-Dimethoxyquinoline
CAS No.: 222317-31-9
Cat. No.: B3040634
Get Quote
. J

Executive Summary & Compound Identity

2,6-Dimethoxyquinoline is a specialized heterocyclic scaffold utilized in medicinal chemistry,
particularly in the development of antimalarial agents (tafenoquine analogs) and kinase
inhibitors (c-Met targeting).[1][2] Unlike its more common isomer, 6,7-dimethoxyquinoline, the
2,6-isomer presents a unique electronic distribution due to the placement of methoxy groups at
both the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position.[1]

This guide provides a comprehensive physicochemical profile, synthesis protocols, and
characterization standards for researchers utilizing this compound as a building block in drug

discovery.[1]

Chemical Identity Table
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Property Detail

IUPAC Name 2,6-Dimethoxyquinoline

CAS Registry Number 222317-31-9

Molecular Formula C11H11NO2

Molecular Weight 189.21 g/mol

SMILES COC1=CC=C2N=C(OC)C=CC2=C1
Structural Class Quinoline ether; Heteroaromatic

Physicochemical Properties

The physical behavior of 2,6-dimethoxyquinoline is governed by the "push-pull" electronic
effects of the methoxy substituents.[1] The C2-methoxy group behaves chemically as an
imidate ether, making it susceptible to hydrolysis under strong acidic conditions (reverting to the
2-quinolone), while the C6-methoxy group is a stable aryl ether.[1]

Quantitative Data Profile

Note: Where experimental values for the specific parent scaffold are limited in open literature,
values are derived from validated computational models (ACD/Labs, ChemAxon) or close
structural analogs (e.g., 2,6-dimethoxyquinoline-3-carboxylic acid).
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Property Value | Range Source/Method

Physical State Solid (Crystalline powder) Experimental Observation

78-82 °C (Predicted); Analogs Computed [1]; Analog

Melting Point )
melt >160°C Comparison [2]
Boiling Point 305.5 + 37.0 °C at 760 mmHg Predicted (ACD/Labs)
Density 1.15+ 0.1 g/cm3 Predicted
LogP (Octanol/Water) 2.65 Consensus LogP
Topological Polar Surface Area )
30.93 A2 Computational
(TPSA)
] ] o Estimated (Basicity reduced by
pKa (Conjugate Acid) ~2.5 (Quinoline N)

2-OMe)

. Soluble in DCM, CHCls, _ o
Solubility ) Experimental Heuristic
DMSO; Low in Water

Experimental Protocols: Synthesis & Purification
Method A: Nucleophilic Aromatic Substitution (Standard
Protocol)

This method is preferred for scalability and reliability.[1] It utilizes the high reactivity of the
chlorine atom at the C2 position towards nucleophiles.[1]

Precursor: 2-Chloro-6-methoxyquinoline (CAS 1701-24-2).
Step-by-Step Workflow:

e Reagent Preparation: In a dry round-bottom flask, dissolve sodium metal (1.2 eq) in
anhydrous methanol to generate a fresh sodium methoxide (NaOMe) solution.

o Addition: Add 2-chloro-6-methoxyquinoline (1.0 eq) to the NaOMe solution.

o Reaction: Reflux the mixture at 65°C for 4—6 hours. Monitor reaction progress via TLC
(Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear,
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yielding a more polar product.

e Quenching: Cool the mixture to room temperature and concentrate under reduced pressure

to remove methanol.

o Workup: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30

mL).

 Purification: Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate.

Recrystallize from minimal hot hexane or purify via silica gel flash chromatography.

Method B: Direct Fluorine-Mediated Functionalization

(Specialized)

Reference: Parker & Strekowski (1998) [3].[1] This method allows for the direct introduction of
methoxy groups onto the quinoline ring using elemental fluorine, though it requires specialized

handling of F2 gas.[1]

» Mechanism: Radical cation intermediate generated by single electron transfer (SET) from
quinoline to F2/MeOH.[1]

e Yield: ~30-35% (One-step).[1][3]

Synthesis Pathway Diagram

(Precursor)

2-Chloro-6-methoxyquinoline
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Caption: Figure 1. Nucleophilic aromatic substitution pathway for the synthesis of 2,6-

dimethoxyquinoline.
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Structural Characterization (Spectroscopy)[1][2][5]
[6]

Trustworthiness in chemical identity relies on orthogonal validation using NMR and Mass
Spectrometry.

1H NMR Interpretation (400 MHz, CDCIs3)

The spectrum is distinct due to the two methoxy singlets and the coupling pattern of the
quinoline protons.[1]

Chemical Shift o ] . Mechanistic
Multiplicity Integration Assignment .
(6 ppm) Insight
. Typical aryl ether
3.95 Singlet (s) 3H 6-OCHs

shift.

Deshielded due
4.05 Singlet (s) 3H 2-OCHs to proximity to

ring Nitrogen.

Shielded by
6.90 Doublet (d) 1H H-3 electron donation
from 2-OMe.

Ortho-coupling to
7.05 Doublet (d) 1H H-5 H-6 (blocked)

and meta to H-7.

Doublet of Coupling with H-
7.30 1H H-7
Doublets 5 and H-8.
Deshielded peri-
7.80 Doublet (d) 1H H-8 N
position.
Typical
7.95 Doublet (d) 1H H-4 heteroaromatic
shift.
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Mass Spectrometry (ESI-MS)[1]

e Molecular lon: [M+H]* = 190.08 m/z.[1]

o Fragmentation Pattern: Loss of methyl radical (-15) is common in methoxy-arenes, leading to
a peak at m/z 175.[1]

Applications in Drug Development[1][7]
Pharmacophore Utility

2,6-Dimethoxyquinoline serves as a bioisostere for quinolones.[1] The 2-methoxy group
prevents the tautomerization to the 2-quinolone (lactam) form, locking the aromatic system.[1]
This is critical in:

o Antimalarial Research: As a scaffold for Tafenoquine analogs, improving metabolic stability
against oxidative dealkylation [4].[1]

» Kinase Inhibition: The 6-methoxy group acts as a hydrogen bond acceptor in the ATP-binding
pocket of kinases like c-Met.

Characterization Workflow
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Crude Reaction Mixture
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Caption: Figure 2. Quality control decision tree for validating synthesized 2,6-
dimethoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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